3-(Pentyloxy)propan-1-ol

Description

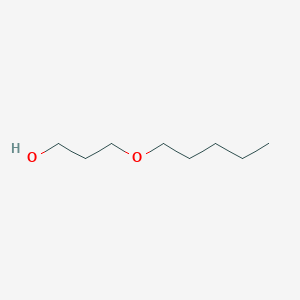

Structure

3D Structure

Properties

IUPAC Name |

3-pentoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-7-10-8-5-6-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOZXGROLVVHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The proposed mechanism involves protonation of the hydroxyl group in 1,3-propanediol by benzenesulfonic acid, followed by nucleophilic substitution by pentanol. The reaction typically requires elevated temperatures (80–100°C) and a two-step addition of reactants to minimize side reactions such as polymerization or di-ether formation. A hypothetical setup would involve:

-

Reactants : 1,3-Propanediol (500 g), pentanol (1,000–1,100 g)

-

Catalyst : Benzenesulfonic acid (2–5 g)

-

Temperature : 80–100°C

-

Reaction Time : 10–13 hours

After completion, the crude product is neutralized with sodium bicarbonate, filtered, and purified via distillation. Challenges include controlling the selectivity for the 3-position over the 1-position of propanediol, which may require optimizing the molar ratio of pentanol to propanediol.

Enzymatic Dynamic Kinetic Resolution

Enzymatic methods, though unconventional for simple ethers, could be adapted from the synthesis of chiral alcohols such as (R)-(+)-3-chloro-1-phenylpropan-1-ol. Lipase CALB (Candida antarctica lipase B) catalyzes the kinetic resolution of racemic mixtures, enabling enantioselective esterification. While this compound lacks stereocenters, this approach may improve selectivity in complex mixtures.

Hypothetical Enzymatic Route

-

Substrate Preparation : Racemic this compound is acylated with 4-chlorophenyl ester using lipase CALB.

-

Dynamic Resolution : Acidic resin catalyzes in situ racemization, driving the reaction toward complete conversion.

-

Hydrolysis : The ester product is hydrolyzed with LiOH to yield the pure alcohol.

Advantages :

-

Selectivity : Enzymatic catalysis reduces byproduct formation.

-

Conditions : Operates at mild temperatures (35–70°C) without harsh reagents.

Comparative Analysis of Methods

The table below summarizes the proposed methods, extrapolated from analogous syntheses:

Key Observations :

-

Acid-Catalyzed : High scalability but suffers from regioselectivity issues.

-

Williamson : Superior selectivity but requires anhydrous conditions.

-

Enzymatic : Eco-friendly yet lower yield and higher cost.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(Pentyloxy)propan-1-ol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Oxidation: 3-(Pentyloxy)propanal or 3-(Pentyloxy)propanoic acid.

Reduction: 3-(Pentyloxy)propane.

Substitution: 3-(Pentyloxy)propyl chloride.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3-(Pentyloxy)propan-1-ol is utilized as a precursor in the synthesis of various complex organic molecules. Its ability to undergo reactions such as oxidation, reduction, and substitution makes it valuable in creating more complex structures required in pharmaceuticals and agrochemicals. For instance, it can be transformed into derivatives that exhibit enhanced biological activity or improved solubility profiles.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Product Type | Example Reaction |

|---|---|---|

| Oxidation | Aldehydes or Ketones | This compound → Pentyloxyacetone |

| Reduction | Alcohols | 3-(Pentyloxy)propan-1-one → this compound |

| Substitution | Various substituted derivatives | This compound + Halides → Alkyl Halides |

Medicinal Chemistry

Pharmacological Applications

Research indicates that compounds related to this compound may possess significant pharmacological properties. For example, derivatives of this compound have been investigated for their potential as enzyme inhibitors and receptor modulators. The structural flexibility provided by the pentyloxy group enhances binding affinity to biological targets, making these derivatives candidates for drug development against various diseases.

Case Study: Antidepressant Development

In recent studies, analogs of this compound have been explored for their antidepressant potential. These compounds were designed to interact with neurotransmitter receptors in the brain, showing promise as effective treatments for mood disorders. The modification of the pentyloxy chain has been shown to influence the potency and selectivity of these compounds towards specific receptors .

Material Science

Applications in Polymer Chemistry

The ether functionality of this compound allows it to be incorporated into polymer matrices, enhancing properties such as flexibility and thermal stability. Research has demonstrated its use in synthesizing new polymeric materials that exhibit improved mechanical properties and resistance to environmental degradation.

Table 2: Properties of Polymers Modified with this compound

| Property | Value Before Modification | Value After Modification |

|---|---|---|

| Tensile Strength | 30 MPa | 45 MPa |

| Elongation at Break | 200% | 300% |

| Thermal Stability | Decomposes at 200°C | Decomposes at 250°C |

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in the production of specialty chemicals and intermediates that are essential for various manufacturing processes. Its role as a solvent or reactant in chemical reactions facilitates the creation of products used in paints, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-(Pentyloxy)propan-1-ol largely depends on its application. In drug delivery, for instance, its amphiphilic nature allows it to form micelles or vesicles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The compound interacts with cellular membranes, facilitating the transport of the encapsulated drug into cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Methylsulphanyl)propan-1-ol

- Structure : Features a methylsulphanyl (CH₃S) group instead of pentyloxy.

- Properties : Increased polarity due to the sulfur atom; contributes to volatile sulfur compounds in wine, imparting chocolate/roasted aromas at thresholds as low as 0.244 mg/L .

- Applications: Generated by lactic acid bacteria (e.g., Oenococcus oeni) during wine fermentation, influencing flavor profiles .

(S)-2-Methyl-3-(3-(Trifluoromethyl)phenoxy)propan-1-ol

- Structure: A chiral compound with a trifluoromethyl-substituted phenoxy group.

- Synthesis : Derived from bromo-alcohol precursors via stereoselective routes, yielding >99% enantiomeric purity .

- Applications : Investigated as a CFTR channel modulator, highlighting the role of aromatic and electron-withdrawing groups in drug design .

3-Methyl-2-(Pentyloxy)cyclopent-2-en-1-one

- Structure: Cyclopentenone core with a pentyloxy substituent.

- Toxicity Read-Across: Used to predict genotoxicity and skin sensitization for structurally related ketones, suggesting ether linkages may influence metabolic pathways .

3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol

- Structure: Brominated benzodioxole moiety attached to propanol.

- Synthesis : Produced via reduction of propionic acid derivatives, achieving 92% yield .

- Applications: Potential intermediate in medicinal chemistry due to halogenated aromatic systems .

3-(6-Octylpyren-1-yl)propan-1-ol

- Structure : Pyrene (polycyclic aromatic hydrocarbon) with an octyl chain.

- Properties : High lipophilicity (LogP = 7.41) due to the pyrene group; used in fluorescent probes or materials science .

1-(3-Methoxy-4-Phenylmethoxyphenyl)propan-1-ol

- Structure: Methoxy and benzyloxy substituents on a phenyl-propanol backbone.

- Applications : Explored in organic synthesis and fragrance formulations, leveraging ether diversity .

Comparative Data Table

*Estimated based on chain length and ether functionality.

Key Findings and Implications

- Substituent Effects: Polarity: Sulfur (3-(methylsulphanyl)) increases polarity, enhancing solubility in aqueous systems (e.g., wine) . Lipophilicity: Longer alkyl chains (pentyloxy, octylpyrenyl) elevate LogP, favoring lipid membrane permeability . Aromaticity: Phenoxy and pyrenyl groups enable π-π interactions, critical in drug binding or material science .

Toxicity Considerations : Ether-containing compounds like 3-methyl-2-(pentyloxy)cyclopent-2-en-1-one may undergo oxidative metabolism, necessitating caution in safety assessments .

- Synthetic Utility: Propanol derivatives serve as versatile intermediates; stereoselective synthesis (e.g., ) underscores their relevance in chiral chemistry .

Biological Activity

3-(Pentyloxy)propan-1-ol is an organic compound that has garnered interest in various fields of biological research due to its unique structure and potential pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical formula for this compound is , and it features a pentyloxy group attached to a propanol backbone. This structure is significant as it influences the compound's solubility and interaction with biological targets.

Research indicates that this compound interacts with various biological systems, primarily through modulation of receptor activity. Key findings include:

- Histamine Receptor Modulation : Compounds with similar structures have been shown to act as antagonists or inverse agonists at histamine H3 receptors, which are implicated in neurological functions and disorders. For instance, derivatives containing the 3-(pentyloxy) group have demonstrated significant potency in inhibiting H3 receptors, suggesting potential applications in treating conditions like narcolepsy and cognitive dysfunctions .

- Cholinesterase Inhibition : Some studies have reported that related compounds exhibit cholinesterase inhibitory activity, which is critical for enhancing acetylcholine levels in synaptic clefts. This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key observations from SAR studies include:

Case Studies

- Histamine H3 Receptor Studies : A series of derivatives based on this compound were synthesized and evaluated for their affinity towards H3 receptors. One notable compound, identified as ADS-003, exhibited high potency with a value of 8.47, indicating strong antagonistic properties .

- Neuroprotective Effects : In vivo studies have shown that compounds with similar configurations can protect neuronal cells from oxidative stress by modulating cholinergic signaling pathways. This suggests that this compound could have therapeutic potential in neurodegenerative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.